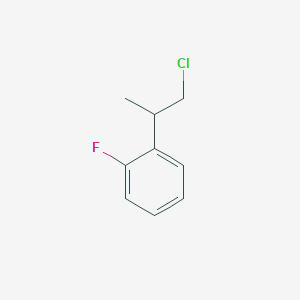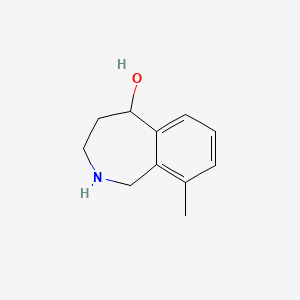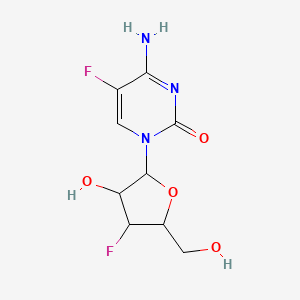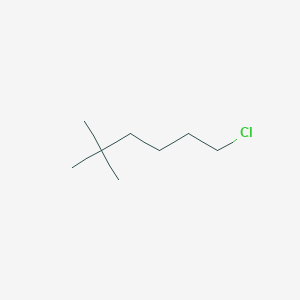
4-fluoro-3-methyl-N-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methyl-N-(propan-2-yl)aniline is an organic compound with the chemical formula C10H14FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. Additionally, the nitrogen atom is bonded to an isopropyl group. This compound is used in various chemical syntheses and has applications in different fields of research.
Métodos De Preparación
The synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common synthetic route involves the alkylation of 4-fluoroaniline with isopropyl bromide or isopropyl magnesium bromide in the presence of a suitable organic solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar alkylation reactions but on a larger scale, using optimized reaction conditions to maximize yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
4-fluoro-3-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Aplicaciones Científicas De Investigación
4-fluoro-3-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-methyl-N-(propan-2-yl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound’s structure allows it to bind to specific sites on proteins or other biomolecules, influencing their function.
Comparación Con Compuestos Similares
4-fluoro-3-methyl-N-(propan-2-yl)aniline can be compared with other similar compounds, such as:
4-fluoro-N-isopropylaniline: This compound lacks the methyl group at the 3-position, which can affect its reactivity and applications.
4-fluoro-N-methyl-3-(propan-2-yl)aniline: This compound has a methyl group on the nitrogen atom instead of the isopropyl group, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C10H14FN |
|---|---|
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
4-fluoro-3-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3 |
Clave InChI |
CCSZKSZMNLWLRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)


![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)





![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)

![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
